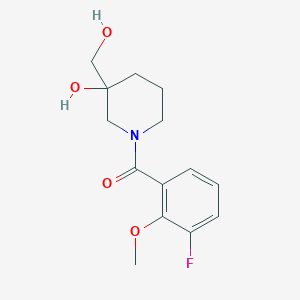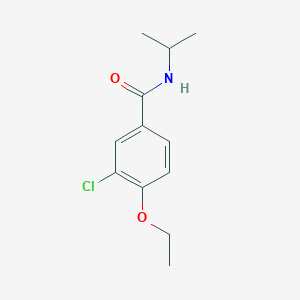
1,2'-biindene-1',3,3'(2H)-trione 3-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2'-biindene-1',3,3'(2H)-trione 3-oxime is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound is synthesized using a multistep process that involves the reaction of 1,2'-biindene-1',3,3'(2H)-trione with hydroxylamine hydrochloride.
Scientific Research Applications
1,2'-biindene-1',3,3'(2H)-trione 3-oxime has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, this compound has been used as a catalyst in the oxidation of alcohols to aldehydes and ketones.
Mechanism of Action
The mechanism of action of 1,2'-biindene-1',3,3'(2H)-trione 3-oxime is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, it has been shown to inhibit the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. In addition, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a catalyst in the oxidation of alcohols to aldehydes and ketones.
Advantages and Limitations for Lab Experiments
The advantages of using 1,2'-biindene-1',3,3'(2H)-trione 3-oxime in lab experiments include its potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and catalysis. Additionally, this compound is relatively easy to synthesize using a multistep process that involves readily available starting materials. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1,2'-biindene-1',3,3'(2H)-trione 3-oxime. One potential direction is to further investigate its anticancer activity and explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in materials science and catalysis. Finally, future research could focus on developing more efficient and environmentally friendly synthesis methods for this compound.
Synthesis Methods
The synthesis of 1,2'-biindene-1',3,3'(2H)-trione 3-oxime involves a multistep process that starts with the reaction of 1,2'-biindene-1',3,3'(2H)-trione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of the intermediate 1,2'-biindene-1',3,3'(2H)-trione oxime, which is then treated with acetic anhydride to form this compound.
Properties
IUPAC Name |
2-[(3Z)-3-hydroxyiminoinden-1-ylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-12-7-3-4-8-13(12)18(21)16(17)14-9-15(19-22)11-6-2-1-5-10(11)14/h1-8,22H,9H2/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSHWJKTVHDVKM-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4/C1=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5420710.png)
![N-[1-[(dimethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5420721.png)
![2-[({1-[(3-methylisoxazol-5-yl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5420724.png)
amino]-N-methylbutanamide](/img/structure/B5420728.png)

![6-{[(2-furylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5420738.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5420756.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5420757.png)
![3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5420764.png)
![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5420780.png)
![N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5420788.png)

